

Synthetic Routes to 3,5-Disubstituted Isoxazole Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: (5-Phenylisoxazol-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections outline prominent synthetic strategies, offering step-by-step methodologies and comparative data to guide researchers in selecting the most suitable approach for their specific needs.

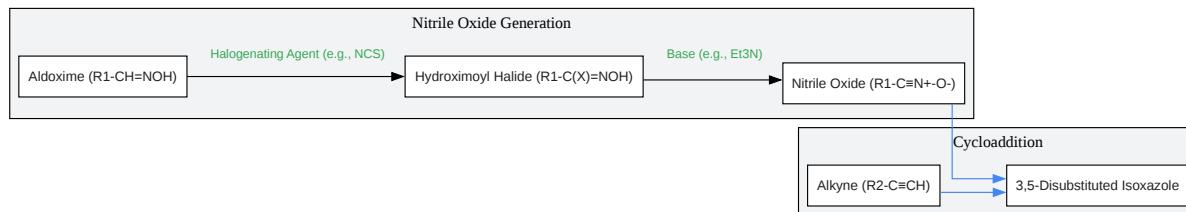
Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The synthetic versatility in accessing this core structure allows for the introduction of diverse substituents at the 3- and 5-positions, enabling the fine-tuning of physicochemical and pharmacological properties. This document details three primary synthetic routes: 1,3-dipolar cycloaddition, condensation of β -dicarbonyl compounds and their analogs, and a one-pot synthesis from α,β -unsaturated carbonyl compounds.

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles.^{[1][2]} The nitrile oxide is typically generated *in situ* from an aldoxime to avoid its dimerization.^{[1][3]}

Signaling Pathway Diagram



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Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

Application Notes

This method is highly versatile, allowing for a wide range of substituents on both the aldehyde and alkyne starting materials. The *in situ* generation of the nitrile oxide is crucial for minimizing the formation of furoxan byproducts. Both conventional heating and microwave irradiation can be employed, with microwave-assisted protocols often leading to significantly reduced reaction times and improved yields.^{[4][5]} Metal-free conditions are readily achievable, which is advantageous in the synthesis of pharmaceutical intermediates.^[1]

Experimental Protocol: One-Pot Synthesis in a Deep Eutectic Solvent (DES)^[6]

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne in a choline chloride:urea deep eutectic solvent.

Materials:

- Aldehyde (1.0 equiv, 2.0 mmol)

- Hydroxylamine (1.0 equiv, 2.0 mmol, 138 mg)
- Sodium hydroxide (1.0 equiv, 2.0 mmol, 80 mg)
- N-Chlorosuccinimide (NCS) (1.5 equiv, 3.0 mmol, 400 mg)
- Alkyne (1.0 equiv, 2.0 mmol)
- Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (1 mL)
- Ethyl acetate
- Water
- Magnesium sulfate

Procedure:

- To a stirred solution of the aldehyde in the choline chloride:urea DES, add hydroxylamine and sodium hydroxide.
- Stir the resulting mixture at 50 °C for 1 hour to form the aldoxime.
- Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for 3 hours to generate the hydroximoyl chloride.
- Add the alkyne to the reaction mixture and stir for an additional 4 hours at 50 °C.
- Upon completion of the reaction (monitored by TLC), quench the reaction with water.
- Extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

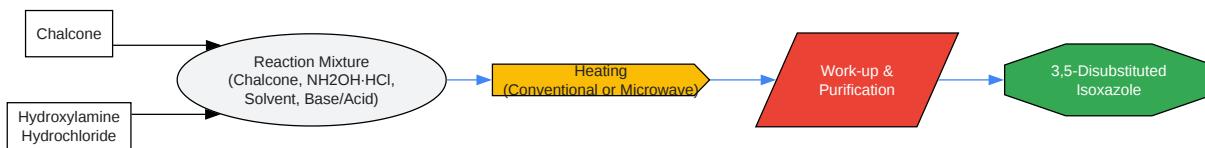
Quantitative Data

Aldehyde (R1)	Alkyne (R2)	Reaction Time (h)	Yield (%)	Reference
Benzaldehyde	Phenylacetylene	8	85	[6]
4-Methoxybenzaldehyde	Phenylacetylene	8	82	[6]
4-Chlorobenzaldehyde	Phenylacetylene	8	78	[6]
Benzaldehyde	1-Heptyne	8	75	[6]

Synthesis from Chalcones (α,β -Unsaturated Ketones)

The reaction of chalcones with hydroxylamine hydrochloride is a classical and straightforward method for preparing 3,5-diaryl isoxazoles. This method involves the condensation of hydroxylamine with the α,β -unsaturated ketone system, followed by cyclization and dehydration. Microwave-assisted variations of this protocol can significantly accelerate the reaction.

Experimental Workflow Diagram



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Caption: A simplified workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

Application Notes

This method is particularly well-suited for the synthesis of 3,5-diaryl isoxazoles due to the ready availability of a wide variety of substituted chalcones, which can be synthesized via Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. The reaction conditions can be tuned by the choice of solvent and base or acid catalyst.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

Materials:

- Chalcone (1.0 equiv, 0.02 mol)
- Hydroxylamine hydrochloride (1.0 equiv, 0.02 mol)
- Ethanolic sodium hydroxide solution
- Ice bath
- Water

Procedure:

- Prepare a mixture of the chalcone and hydroxylamine hydrochloride in ethanolic sodium hydroxide solution.
- Subject the reaction mixture to microwave irradiation at 210 W for 10-15 minutes.
- Monitor the completion of the reaction by TLC.
- After completion, cool the reaction mixture in an ice bath to precipitate the isoxazole derivative.
- Filter the precipitate, wash with water, and dry to obtain the final product.

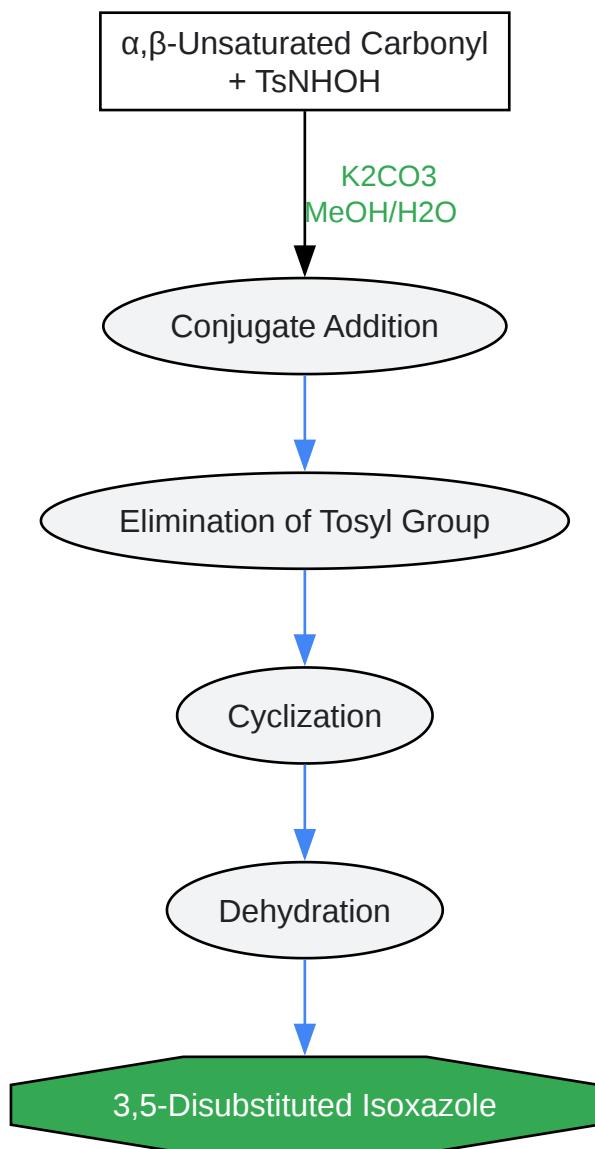
Quantitative Data

Chalcone Substituents (Ar1- CO-CH=CH-Ar2)	Reaction Time (min)	Yield (%)	Reference
Ar1 = Phenyl, Ar2 = Phenyl	10-15	75	[7]
Ar1 = Phenyl, Ar2 = 4- Methoxyphenyl	10-15	80	[7]
Ar1 = Phenyl, Ar2 = 4- Chlorophenyl	10-15	72	[7]
Ar1 = 4-Bromophenyl, Ar2 = 4-Nitrophenyl	10-15	78	[7]

One-Pot Synthesis from α,β -Unsaturated Carbonyl Compounds

An efficient and highly regioselective one-pot synthesis of 3- and 3,5-disubstituted isoxazoles can be achieved through the reaction of α,β -unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide (TsNHOH) under mild basic conditions.[8] This method proceeds via a conjugate addition, elimination of the tosyl group, cyclization, and dehydration cascade.

Logical Relationship Diagram



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Caption: Reaction cascade in the one-pot synthesis of 3,5-disubstituted isoxazoles from α, β -unsaturated carbonyls.

Application Notes

This strategy offers a step-economic approach to isoxazole synthesis using readily available starting materials under mild conditions.^[8] It exhibits high regioselectivity, exclusively affording the 3,5-disubstituted isomers. The reaction is tolerant of a variety of functional groups on the α, β -unsaturated carbonyl compound.

Experimental Protocol[8]

Materials:

- α,β -Unsaturated ketone (1.0 equiv)
- N-hydroxyl-4-toluenesulfonamide (TsNHOH) (1.2 equiv)
- Potassium carbonate (K₂CO₃) (2.0 equiv)
- Methanol-water solvent system
- Ethyl acetate
- Brine

Procedure:

- To a solution of the α,β -unsaturated ketone and N-hydroxyl-4-toluenesulfonamide in a methanol-water mixture, add potassium carbonate.
- Stir the reaction mixture at the appropriate temperature (e.g., 40 °C followed by reflux) for the required time (as optimized for the specific substrate).
- Monitor the reaction progress by TLC.
- After completion, perform a standard aqueous work-up.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Quantitative Data

α,β-Unsaturated Ketone	Reaction Conditions	Yield (%)	Reference
Chalcone	40 °C, 10 h, then reflux, 4 h	92	[8]
4'-Methylchalcone	40 °C, 10 h, then reflux, 4 h	89	[8]
4'-Chlorochalcone	40 °C, 10 h, then reflux, 4 h	95	[8]
Cinnamaldehyde	40 °C, 10 h, then reflux, 4 h	75	[8]

Conclusion

The synthetic routes presented herein offer a range of methodologies for accessing 3,5-disubstituted isoxazole derivatives. The choice of a particular route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The 1,3-dipolar cycloaddition offers broad substrate scope, while the synthesis from chalcones is a robust method for diaryl derivatives. The one-pot synthesis from α,β -unsaturated carbonyls provides an efficient and highly regioselective alternative. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

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